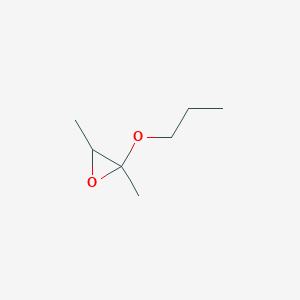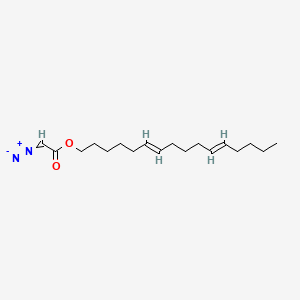![molecular formula C7H11F3Si B13808668 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bicyclo[221]heptanyl(trifluoro)silane is a compound that belongs to the class of bicyclic silanes It features a bicyclo[221]heptane structure, which is a seven-membered ring system with a bridgehead carbon, and a trifluorosilane group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trifluorosilane reagents. One common method is the hydrosilylation of bicyclo[2.2.1]hept-2-ene with trifluorosilane in the presence of a catalyst such as platinum or rhodium. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced silane compounds.
Substitution: The trifluorosilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of 2-Bicyclo[221]heptanyl(trifluoro)silane, such as hydroxylated, aminated, and alkylated compounds
Aplicaciones Científicas De Investigación
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Bicyclo[2.2.1]heptanyl(trifluoro)silane involves its interaction with molecular targets and pathways in various chemical and biological systems. The trifluorosilane group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for designing molecules with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but without the trifluorosilane group.
Bicyclo[2.2.1]hept-2-ene: A related compound with a double bond in the bicyclic ring system.
7-Oxabicyclo[2.2.1]heptane: A compound with an oxygen atom in the bicyclic ring, providing different chemical properties.
Uniqueness
2-Bicyclo[2.2.1]heptanyl(trifluoro)silane is unique due to the presence of the trifluorosilane group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the formation of various functionalized derivatives. Additionally, the bicyclic structure provides a rigid and stable framework, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C7H11F3Si |
|---|---|
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanyl(trifluoro)silane |
InChI |
InChI=1S/C7H11F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
Clave InChI |
FGDZMOUKROXUNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2[Si](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


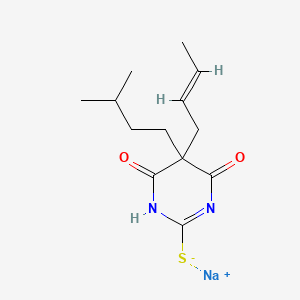
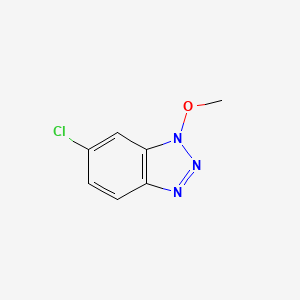
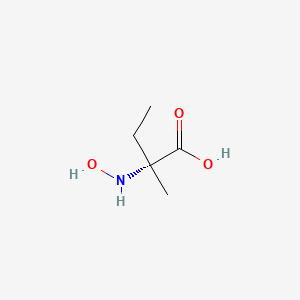
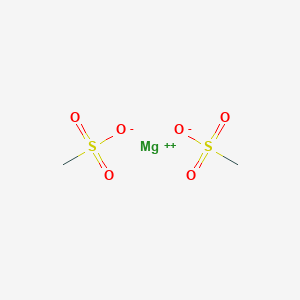
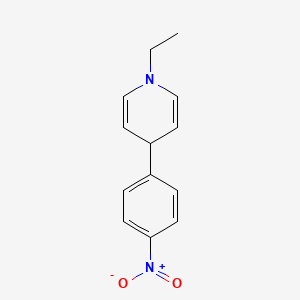
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
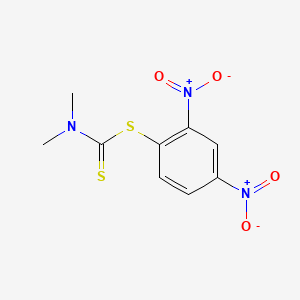
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
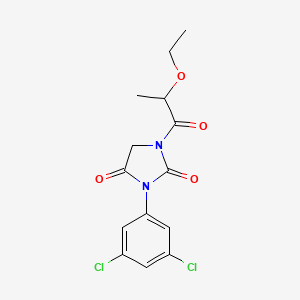
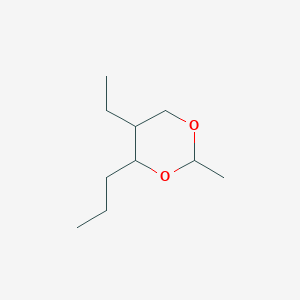
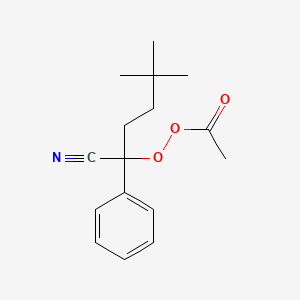
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
